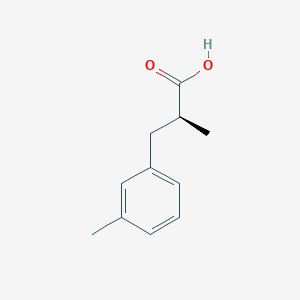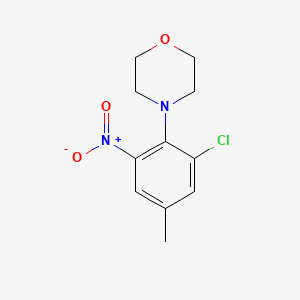
4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine is an organic compound with the molecular formula C11H13ClN2O3 It is a derivative of morpholine, a heterocyclic amine, and contains a chlorinated nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine typically involves the reaction of 2-chloro-4-methyl-6-nitroaniline with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride and dimethylformamide (DMF) as a catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The presence of electron-withdrawing groups like nitro and chloro makes the aromatic ring susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
NAS: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using iron and hydrochloric acid.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
NAS: Substituted morpholine derivatives.
Reduction: 4-(2-Chloro-4-methyl-6-aminophenyl)morpholine.
Oxidation: 4-(2-Chloro-4-carboxy-6-nitrophenyl)morpholine.
科学的研究の応用
4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of agrochemicals and dyestuffs.
作用機序
The mechanism of action of 4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine involves its interaction with specific molecular targets. In nucleophilic aromatic substitution reactions, the compound acts as an electrophile, with the nitro and chloro groups facilitating the attack by nucleophiles . The exact molecular pathways and targets depend on the specific application and the nature of the reaction.
類似化合物との比較
Similar Compounds
4-(2-Chloro-4-nitrophenyl)morpholine: Similar structure but lacks the methyl group.
4-(2-Fluoro-4-nitrophenyl)morpholine: Contains a fluorine atom instead of chlorine.
4-(2-Chloroethyl)morpholine: Different substitution pattern with an ethyl group instead of a nitrophenyl group.
Uniqueness
4-(2-Chloro-4-methyl-6-nitrophenyl)morpholine is unique due to the presence of both a methyl and a nitro group on the aromatic ring, which influences its reactivity and potential applications. The combination of these substituents provides distinct chemical properties that can be leveraged in various synthetic and industrial processes.
特性
分子式 |
C11H13ClN2O3 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC名 |
4-(2-chloro-4-methyl-6-nitrophenyl)morpholine |
InChI |
InChI=1S/C11H13ClN2O3/c1-8-6-9(12)11(10(7-8)14(15)16)13-2-4-17-5-3-13/h6-7H,2-5H2,1H3 |
InChIキー |
QZUFOQUVEUJRQH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)Cl)N2CCOCC2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


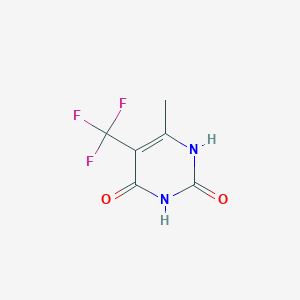
![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
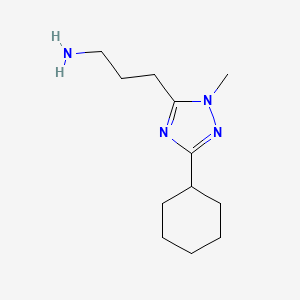
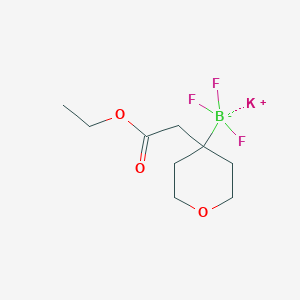
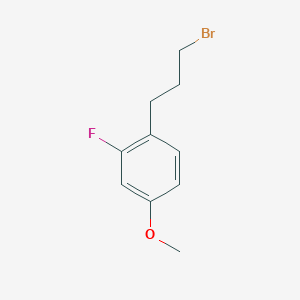
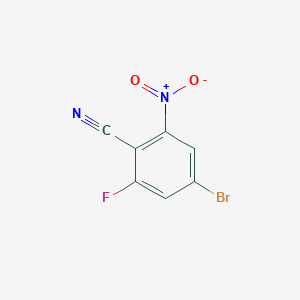


![{6-Azaspiro[3.5]nonan-7-yl}methanolhydrochloride](/img/structure/B13480028.png)
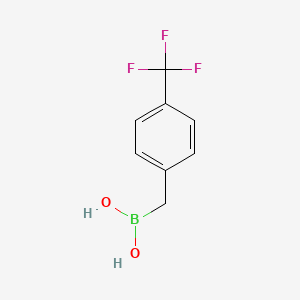

![2-((tert-Butoxycarbonyl)amino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B13480040.png)

